Cas no 162662-27-3 ((4-(Methoxymethoxy)phenyl)boronic acid)

(4-(Methoxymethoxy)phenyl)boronic acid structure
162662-27-3 structure
商品名:(4-(Methoxymethoxy)phenyl)boronic acid
CAS番号:162662-27-3
MF:C8H11BO4
メガワット:181.98154
MDL:MFCD03412067
CID:65664
PubChem ID:2762528

(4-(Methoxymethoxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-(Methoxymethoxy)phenyl)boronic acid
    • [4-(METHOXYMETHOXY)PHENYL]-BORONIC ACID
    • 4-(Methoxymethoxy)phenylboronic acid
    • 4-(Methoxymethyl)phenylboronic acid
    • AKOS BRN-0213
    • 4-METHOXYMETHYLBENZENEBORONIC ACID
    • 4-(methxoymethoxy)phenylboronic acid
    • SCHEMBL3658523
    • FT-0605425
    • DTXSID50376287
    • [4-(methoxymethoxy)phenyl]boronic Acid
    • 4-methoxymethyloxyphenyl boronic acid
    • Boronic acid, [4-(methoxymethoxy)phenyl]-
    • MFCD03412067
    • Boronic acid, B-[4-(methoxymethoxy)phenyl]-
    • 4-(methoxymethoxy)-phenylboronic acid
    • (4-(Methoxymethoxy)phenyl)boronicacid
    • AKOS006279745
    • CS-0030290
    • BS-21636
    • [4-(methoxymethoxy)phenyl]-boronic acid, AldrichCPR
    • 162662-27-3
    • 4-methoxymethoxyphenylboronic acid
    • AB14354
    • 4-methoxymethoxy-phenylboronic acid
    • D71358
    • MERYVSUVKVVJMP-UHFFFAOYSA-N
    • DB-016040
    • MDL: MFCD03412067
    • インチ: InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3
    • InChIKey: MERYVSUVKVVJMP-UHFFFAOYSA-N
    • ほほえんだ: COCOC1=CC=C(C=C1)B(O)O

計算された属性

  • せいみつぶんしりょう: 182.07500
  • どういたいしつりょう: 182.075
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9A^2

じっけんとくせい

  • 密度みつど: 1.19
  • ふってん: 346.27 ℃ at 760 mmHg
  • フラッシュポイント: 132.9°C
  • 屈折率: 1.518
  • PSA: 58.92000
  • LogP: -0.65090

(4-(Methoxymethoxy)phenyl)boronic acid セキュリティ情報

  • 危険カテゴリコード: 22-41
  • セキュリティの説明: 26-39
  • 危険物標識: Xi

(4-(Methoxymethoxy)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0346-10G
(4-(Methoxymethoxy)phenyl)boronic acid
162662-27-3 95%
10g
¥ 3,630.00 2023-04-14
Fluorochem
219068-1g
4-(Methoxymethoxy)phenyl)boronic acid
162662-27-3 95%
1g
£44.00 2022-03-01
TRC
M219940-100mg
4-(Methoxymethoxy)phenylboronic Acid
162662-27-3
100mg
$ 80.00 2022-06-04
Alichem
A019114158-25g
(4-(Methoxymethoxy)phenyl)boronic acid
162662-27-3 95%
25g
756.00 USD 2021-06-17
abcr
AB271923-25 g
4-(Methoxymethoxy)phenylboronic acid, 95%; .
162662-27-3 95%
25g
€858.00 2023-04-26
A2B Chem LLC
AA84422-1g
4-(Methoxymethoxy)phenylboronic acid
162662-27-3 98%
1g
$30.00 2024-04-20
A2B Chem LLC
AA84422-25g
4-(Methoxymethoxy)phenylboronic acid
162662-27-3 98%
25g
$532.00 2024-04-20
Ambeed
A611021-1g
(4-(Methoxymethoxy)phenyl)boronic acid
162662-27-3 98%
1g
$45.0 2025-03-05
A2B Chem LLC
AA84422-5g
4-(Methoxymethoxy)phenylboronic acid
162662-27-3 98%
5g
$114.00 2024-04-20
Aaron
AR001TZM-250mg
Boronic acid, B-[4-(methoxymethoxy)phenyl]-
162662-27-3 98%
250mg
$16.00 2025-01-21

(4-(Methoxymethoxy)phenyl)boronic acid 合成方法

(4-(Methoxymethoxy)phenyl)boronic acid 関連文献

(4-(Methoxymethoxy)phenyl)boronic acidに関する追加情報

Research Briefing on (4-(Methoxymethoxy)phenyl)boronic acid (CAS: 162662-27-3) in Chemical Biology and Pharmaceutical Applications

The compound (4-(Methoxymethoxy)phenyl)boronic acid (CAS: 162662-27-3) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, drug discovery, and materials science. As a boronic acid derivative, it serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures prevalent in pharmaceuticals. Recent studies highlight its role in developing novel therapeutics, particularly in oncology and infectious diseases, where boronic acid-containing compounds exhibit unique binding properties to biological targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (4-(Methoxymethoxy)phenyl)boronic acid as a key intermediate in synthesizing proteasome inhibitors. The research team utilized its boronic acid moiety to form reversible covalent bonds with catalytic threonine residues in the 20S proteasome, achieving sub-nanomolar inhibitory activity. This mechanism mirrors the action of FDA-approved bortezomib, suggesting potential for next-generation anticancer agents with improved pharmacokinetic profiles.

In materials science, researchers at MIT (2024) incorporated (4-(Methoxymethoxy)phenyl)boronic acid into covalent organic frameworks (COFs) for targeted drug delivery. The compound's dual functionality - the boronic acid group for pH-responsive binding and the methoxymethoxy group for enhanced solubility - enabled precise release of chemotherapeutics in tumor microenvironments (pH 6.5-7.0). Animal studies showed 40% higher tumor accumulation compared to conventional carriers, with significantly reduced off-target effects.

Analytical chemistry advancements have also benefited from this compound. A Nature Methods paper (2023) detailed its use as a fluorescent sensor for glucose detection. The boronic acid moiety binds diols present in glucose, while the methoxymethoxy group stabilizes the resulting complex, achieving 0.1 mM detection limits - surpassing current clinical assays. This innovation holds promise for continuous glucose monitoring in diabetes management.

Ongoing clinical trials (Phase I/II) are evaluating derivatives of (4-(Methoxymethoxy)phenyl)boronic acid as antiviral agents against SARS-CoV-2. Preliminary data suggests inhibition of the viral main protease (Mpro) through boron-nitrogen coordination, with lead candidates showing 90% viral load reduction in human airway epithelial cells. Researchers emphasize the compound's advantage in bypassing common resistance mutations due to its unique binding mechanism.

Despite these advances, challenges remain in optimizing the compound's metabolic stability. A 2024 ACS Pharmacology & Translational Science study identified rapid glucuronidation of the methoxymethoxy group as a key clearance pathway. Structural modifications, including fluorination of the phenyl ring (yielding 162662-27-3 analogs), improved hepatic microsome stability by 3-fold while maintaining target engagement, pointing to future directions for medicinal chemistry optimization.

The pharmaceutical industry has taken note of these developments. Patent filings for (4-(Methoxymethoxy)phenyl)boronic acid derivatives increased by 120% from 2022-2024, particularly in areas of targeted protein degradation and antibody-drug conjugates. Its commercial availability (≥98% purity) from major suppliers like Sigma-Aldrich and TCI America has facilitated broader adoption in both academic and industrial settings.

Future research directions highlighted in a recent Chemical Reviews perspective (2024) include exploring the compound's potential in: 1) bifunctional PROTACs for undruggable targets, 2) bioorthogonal chemistry for in vivo imaging, and 3) self-assembling hydrogels for wound healing. The unique balance of reactivity and stability offered by 162662-27-3 positions it as a multifaceted tool for next-generation biomedical innovations.

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Amadis Chemical Company Limited
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